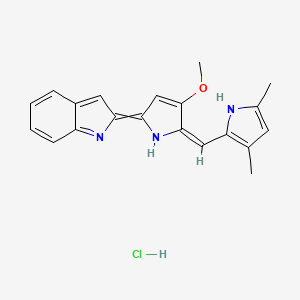

GX15-070 (hydrochloride)

Description

BenchChem offers high-quality GX15-070 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GX15-070 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H20ClN3O |

|---|---|

Molecular Weight |

353.8 g/mol |

IUPAC Name |

2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;hydrochloride |

InChI |

InChI=1S/C20H19N3O.ClH/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17;/h4-11,21,23H,1-3H3;1H/b18-17?,19-10+; |

InChI Key |

OENQCHPYHHSIQA-XEKNBVSESA-N |

Isomeric SMILES |

CC1=CC(=C(N1)/C=C/2\C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.Cl |

Canonical SMILES |

CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.Cl |

Origin of Product |

United States |

Conceptual Framework of Apoptosis Modulation As a Research Area

Apoptosis is a highly regulated and essential process for the normal development and functioning of multicellular organisms. nih.gov It serves to eliminate superfluous, damaged, or infected cells, thereby maintaining tissue homeostasis. nih.govtandfonline.com The process is characterized by distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes called caspases. nih.govmdpi.com

There are two primary pathways that can initiate apoptosis: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.govmdpi.com The extrinsic pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of initiator caspases. mdpi.com The intrinsic pathway is initiated by various intracellular stresses, which converge on the mitochondria and lead to the release of pro-apoptotic factors. nih.govuv.es

The ability to modulate apoptosis has immense therapeutic potential. nih.gov Dysregulation of this process is a key factor in a multitude of human diseases. nih.govmdpi.com Insufficient apoptosis can contribute to the development and progression of cancer and autoimmune disorders, while excessive apoptosis is implicated in neurodegenerative diseases and ischemic damage. nih.gov Consequently, the targeted modulation of apoptotic pathways is a significant area of academic and preclinical research, with the goal of developing novel therapeutic strategies. mdpi.com

Overview of Anti Apoptotic Bcl 2 Family Proteins As Preclinical Therapeutic Targets

Central to the regulation of the intrinsic apoptotic pathway is the B-cell lymphoma 2 (Bcl-2) family of proteins. tandfonline.com This family comprises both pro-apoptotic and anti-apoptotic members, and the balance between these opposing factions dictates a cell's fate. scispace.com The anti-apoptotic members, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1, function as gatekeepers of apoptosis. tandfonline.comnih.gov They prevent the activation of pro-apoptotic effector proteins, Bak and Bax, which are responsible for permeabilizing the mitochondrial outer membrane and initiating the apoptotic cascade. scispace.compnas.org

In many types of cancer, the overexpression of anti-apoptotic Bcl-2 family proteins is a common occurrence. nih.govnih.gov This overexpression allows cancer cells to evade apoptosis, contributing to tumor formation, progression, and resistance to conventional therapies. nih.govnih.gov This makes the anti-apoptotic Bcl-2 proteins highly attractive targets for therapeutic intervention. scispace.com

The strategy behind targeting these proteins involves the use of small molecules, known as BH3 mimetics, that mimic the action of the natural antagonists of the anti-apoptotic Bcl-2 proteins. scispace.combiomolther.org These BH3-only proteins normally bind to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins, neutralizing their pro-survival function. scispace.com BH3 mimetics are designed to occupy this same groove, thereby disrupting the interaction between anti-apoptotic and pro-apoptotic proteins and triggering cell death in cancer cells. biomolther.org

Structure Activity Relationships and Rational Design of Gx15 070 Hydrochloride and Analogues

Origin and Chemical Derivation from Prodiginine Natural Products (e.g., Streptorubin B, Cycloprodigiosin)

GX15-070 finds its chemical roots in the prodiginines, a family of tripyrrolic red pigments produced by various bacteria, including Serratia and Streptomyces species. nih.govrjeid.comasm.org These natural products, such as prodigiosin, streptorubin B, and cycloprodigiosin, exhibit a range of biological activities, including anticancer properties. nih.govmdpi.combeilstein-journals.org The shared structural feature of prodiginines is a 4-methoxy-2,2'-bipyrrole skeleton. beilstein-journals.org

Streptorubin B, a notable member of the prodiginine family, was identified as a small-molecule inhibitor of Bcl-2. nih.gov This discovery was a pivotal moment, as it highlighted the therapeutic potential of the prodiginine scaffold. nih.gov The complex structure of streptorubin B, which includes a unique pyrrolophane framework, presented challenges for direct therapeutic development but served as a crucial starting point for medicinal chemistry efforts. researchgate.net The structural elucidation of streptorubin B and other prodiginines, like cycloprodigiosin, provided the foundational knowledge for designing synthetic analogues with improved drug-like properties. researchgate.netnih.gov

Synthetic Strategies and Chemical Modifications Leading to GX15-070

The journey from natural prodiginines to the synthetic analogue GX15-070 involved extensive medicinal chemistry optimization and strategic chemical modifications. researchgate.net A key strategy was to simplify the complex natural product structure while retaining the core pharmacophore responsible for its biological activity. caltech.edu

A scalable, three-step synthesis for obatoclax was developed, starting from commercially available 4-methoxy-3-pyrrolin-2-one. researchgate.net This efficient synthetic route was crucial for producing the quantities of the compound needed for preclinical and clinical development. researchgate.netnsf.gov The synthesis involves the creation of an indolylprodigiosin derivative, demonstrating a departure from the exact tripyrrolic core of natural prodiginines while maintaining key structural elements. researchgate.net

One of the most significant modifications in the development of GX15-070 was the replacement of one of the pyrrole (B145914) rings of the natural prodiginine scaffold with an indole (B1671886) ring. researchgate.netresearchgate.net This change was a result of structure-activity relationship studies focused on the pyrrolic ring A of the parent compound. nih.gov Further modifications included the introduction of a 2,4-dimethyl pyrrole for the C-ring, distinguishing it from the 2-methyl-3-pentyl C-ring found in prodigiosin. researchgate.net These alterations were rationally designed to enhance the molecule's ability to bind to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins. pnas.orgascopubs.org

Impact of Specific Structural Features (e.g., Indole Scaffold, Pyrrolic Ring Substitutions) on Biological Activity and Target Binding

The specific structural features of GX15-070 are critical to its biological activity and its ability to bind to its molecular targets. The introduction of the indole scaffold is particularly noteworthy. The nitrogen atom within the indole ring is capable of forming hydrogen bonds with biological targets, which can enhance the compound's activity. researchgate.net This feature plays a crucial role in the interaction of GX15-070 with the hydrophobic pocket of Bcl-2 family proteins. nih.gov

The substitutions on the pyrrolic rings also have a significant impact on the compound's properties. The presence of the three N-H groups in the core structure forms the anion binding site. researchgate.net The protonated form of the molecule can form a neutral complex with anions like chloride and bicarbonate, allowing it to diffuse across membranes. researchgate.net This ionophoric activity is believed to contribute to its cytotoxic effects by disrupting pH gradients within cancer cells. researchgate.net

Studies have shown that modifications to the pyrrole rings can modulate the compound's activity. For instance, the replacement of the pyrrolylmethine linker in obatoclax with other linkers has been explored to improve structural flexibility and fitting into the Bcl-2 hydrophobic pocket. bue.edu.eg The cytotoxicity of various analogues has been shown to correlate well with their ionophoric activity, highlighting the importance of the pyrrolic structure in this mechanism of action. researchgate.net

Design and Synthesis of Novel Analogues with Modified Pharmacological Profiles

The rational design and synthesis of novel analogues of GX15-070 continue to be an active area of research, with the aim of developing compounds with improved pharmacological profiles, such as enhanced potency, selectivity, and reduced toxicity. bue.edu.egapexbt.com

One approach involves modifying the core scaffold. For example, researchers have replaced the pyrrole ring of obatoclax with a benzimidazole (B57391) ring or extended the structure to create new series of compounds. bue.edu.egnih.gov These modifications aim to improve the structural flexibility of the molecules, allowing for better interaction with the Bcl-2 binding pocket. bue.edu.eg

Advanced Methodological Approaches in Gx15 070 Hydrochloride Research

In Vitro and Ex Vivo Cellular and Molecular Biological Techniques

Co-Immunoprecipitation and Western Blotting for Protein-Protein Interactions and Expression Analysis

Co-immunoprecipitation (Co-IP) and Western blotting are fundamental techniques used to investigate the molecular mechanism of GX15-070, also known as obatoclax. These methods have been instrumental in confirming its role as a BH3 mimetic that targets anti-apoptotic Bcl-2 family proteins.

Disruption of Protein-Protein Interactions: Research has demonstrated that GX15-070 disrupts the interaction between pro-survival and pro-apoptotic proteins. In multiple myeloma cell lines, Co-IP studies revealed that GX15-070 inhibits the binding of Bak to Mcl-1. Similarly, in melanoma cells, GX15-070 was shown to antagonize the Mcl-1/Bak association. Specifically, treatment of SK-Mel5 cells with GX15-070 led to a significant reduction in the amount of Bak recovered with Mcl-1 in immunoprecipitates. Further studies in isolated mitochondria from SK-Mel5 cells confirmed that GX15-070, at nanomolar concentrations, strongly inhibited the formation of Mcl-1/Bak dimers. In OCI-AML3 leukemia cells, GX15-070 treatment led to the dissociation of Bim from both Bcl-2 and Mcl-1. Co-IP has also been used to show that GX15-070 can stimulate the interaction of Atg5 with necrosome components like FADD, RIP1, and RIP3, suggesting a role in promoting necroptosis.

Analysis of Protein Expression: Western blotting is routinely used to analyze changes in the expression levels of key proteins following GX15-070 treatment. Studies have shown that GX15-070 can modulate the levels of Bcl-2 family proteins. For instance, in some cell lines, treatment leads to a time-dependent accumulation of the pro-apoptotic protein Bim-EL. In Ramos Burkitt lymphoma cells, GX15-070 treatment resulted in the inhibition of Mcl-1, Bcl-xL, XIAP, and c-IAP1/2 protein expression. Conversely, other studies have reported no significant alteration in the expression of Mcl-1 or other Bcl-2 family members, apart from a dose-dependent reduction in Bim and Noxa proteins.

Western blotting is also crucial for analyzing markers of apoptosis and autophagy. The cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3, hallmarks of apoptosis, are frequently assessed. For autophagy, the conversion of LC3-I to LC3-II is a key indicator, and increased LC3-II levels have been observed in numerous cancer cell lines after GX15-070 treatment, including thyroid carcinoma, leukemia, and pancreatic cancer cells.

Interactive Table: Impact of GX15-070 on Protein Interactions and Expression

| Cell Line | Method | Key Finding | Reference |

| Multiple Myeloma | Co-IP | Inhibits Bak binding to Mcl-1 | |

| SK-Mel5 (Melanoma) | Co-IP, Western Blot | Antagonizes Mcl-1/Bak association | |

| OCI-AML3 (Leukemia) | Co-IP | Displaces Bim from Bcl-2 and Mcl-1 | |

| Ramos (Lymphoma) | Western Blot | Inhibits expression of Mcl-1, Bcl-xL, XIAP | |

| Pancreatic Cancer | Western Blot | Increases LC3B-II protein levels | |

| Thyroid Carcinoma | Western Blot | Shows LC3 conversion | |

| Rhabdomyosarcoma | Co-IP | Stimulates interaction of Atg5 with FADD, RIP1, RIP3 |

Cell Viability, Proliferation, and Cytotoxicity Assays (e.g., MTT Assays)

The cytotoxic and anti-proliferative effects of GX15-070 have been extensively evaluated across a wide range of cancer cell lines using various viability assays, most notably the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

These assays consistently demonstrate that GX15-070 reduces cell viability in a dose- and time-dependent manner. For example, in a panel of 17 thyroid carcinoma cell lines, GX15-070 treatment for 48 hours decreased the number of viable cells in all lines, with IC50 values (the concentration required to inhibit 50% of cell growth) ranging from 48 nM to 3.25 µM. Similarly, in 15 out of 16 human myeloma cell lines, GX15-070 induced significant reductions in cell viability, with a median IC50 value of 246 nM.

Studies on various other cancers have yielded similar results:

Acute Myeloid Leukemia (AML): In cell lines such as MOLM13, MV-4-11, Kasumi 1, and OCI-AML3, GX15-070 reduced cell viability with IC50 ranges in the nanomolar to low micromolar range.

Colorectal Cancer (CRC): Treatment of HCT116, HT-29, and LoVo cells with GX15-070 resulted in IC50 values of 25.85 nM, 40.69 nM, and 40.01 nM, respectively, after 72 hours. Another study on CRC cells found IC50 values for DLD-1, HCT 116, LoVo, and WiDr cells to be 257.19 nM, 89.96 nM, 283.82 nM, and 231.04 nM, respectively, after 48 hours.

Pancreatic Cancer: The combination of GX15-070 with chloroquine (B1663885) showed additive to synergistic antitumor effects in all six pancreatic cancer cell lines tested using MTT assays.

Neuroblastoma: GX15-070 demonstrated synergistic cytotoxicity when combined with other agents in all five tested neuroblastoma cell lines.

These findings, derived from cytotoxicity assays, establish the potent anti-cancer activity of GX15-070 across diverse malignancies.

Interactive Table: IC50 Values of GX15-070 in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (nM) | Duration | Reference |

| Thyroid Carcinoma | Panel of 17 lines | 48 - 3250 | 48h | |

| Multiple Myeloma | Panel of 16 lines | Median: 246 | 48h | |

| Colorectal Cancer | HCT116 | 25.85 | 72h | |

| Colorectal Cancer | HT-29 | 40.69 | 72h | |

| Colorectal Cancer | HCT 116 | 89.96 | 48h | |

| Acute Myeloid Leukemia | MOLM13 | 4 - 160 | 24-72h | |

| Neuroblastoma | SK-N-DZ | 164 | 48h |

Flow Cytometry for Apoptosis (Sub-G1 Population, Caspase Activation) and Cell Cycle Analysis

Flow cytometry is a powerful tool used to dissect the cellular responses to GX15-070, particularly in analyzing apoptosis and cell cycle distribution.

Apoptosis Analysis: Apoptosis, or programmed cell death, is a common outcome of GX15-070 treatment. Flow cytometry can quantify apoptosis by measuring the "sub-G1" population, which represents cells with fragmented DNA. Studies have shown a dose-dependent increase in the sub-G1 fraction in various cancer cells, including glioblastoma and HIV-1-infected cells, following treatment with GX15-070, especially in combination with other agents. For example, in differentiated thyroid cancer cells, GX15-070 induced massive apoptosis in a concentration-dependent manner, as confirmed by Annexin V staining. In pancreatic cancer cells, the combination of GX15-070 and chloroquine significantly increased the percentage of apoptotic cells compared to either drug alone. Similarly, in acute myeloid leukemia (AML) HL-60 cells, GX15-070 induced a significant increase in both early and late apoptotic cells in a dose- and time-dependent manner.

Cell Cycle Analysis: GX15-070 has also been shown to affect cell cycle progression. In colorectal cancer cells, treatment with GX15-070 caused a G1-phase arrest, characterized by a significant decrease in the proportion of cells in the G2-phase and an accumulation in the G1-phase. This G1 arrest was accompanied by a downregulation of Cyclin D1 and upregulation of p21 and p27. In AML HL-60 cells, a 24-hour exposure to GX15-070 resulted in a marked accumulation of cells in the G0/G1 phase. Conversely, in some urothelial cancer cells, GX15-070 alone increased the S-phase cell count, and in combination with paclitaxel, it induced an S-phase arrest. This indicates that the effect of GX15-070 on the cell cycle can be cell-type specific.

Interactive Table: Effects of GX15-070 on Apoptosis and Cell Cycle

| Cell Line Type | Analysis | Key Finding | Reference |

| Glioblastoma | Apoptosis (Sub-G1) | Dose-dependent increase in sub-G1 fraction | |

| Differentiated Thyroid Cancer | Apoptosis (Annexin V) | Dose-dependent increase in apoptotic cells | |

| Pancreatic Cancer | Apoptosis (Sub-G1) | Enhanced apoptosis in combination with chloroquine | |

| Acute Myeloid Leukemia | Apoptosis (Annexin V) | Significant increase in early and late apoptosis | |

| Colorectal Cancer | Cell Cycle | Induces G1-phase arrest | |

| Acute Myeloid Leukemia | Cell Cycle | Accumulation of cells in G0/G1 phase | |

| Urothelial Cancer | Cell Cycle | Induces S-phase arrest (with paclitaxel) |

Microscopic Techniques for Cellular Phenotype and Organelle Visualization (e.g., Transmission Electron Microscopy for Autophagosomes, Confocal Microscopy for GFP-LC3 Puncta)

Microscopy techniques are essential for visualizing the subcellular changes induced by GX15-070, particularly in the context of autophagy.

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of cellular ultrastructure, allowing for the direct observation of autophagosomes—double-membraned vesicles that are a hallmark of autophagy. The formation of autophagosomes in response to GX15-070 has been verified by TEM in several cancer cell types. For example, in antiestrogen-resistant breast cancer cells and pancreatic cancer cells, treatment with GX15-070 led to a significant accumulation of autophagic vacuoles. In leukemia cells, TEM images revealed that combination treatment with an HDACi and GX15-070 induced the formation of cytoplasm-located small vesicles with double or multiple membranes, characteristic of autophagosomes. Ultrastructural analysis in thyroid carcinoma cells also showed the formation of vacuoles and other changes like mitochondrial swelling and membrane blebbing after GX15-070 treatment.

Confocal Microscopy: Confocal microscopy is widely used to visualize specific fluorescently-labeled proteins within the cell. To monitor autophagy, cells are often transfected with a construct expressing Green Fluorescent Protein (GFP) fused to LC3 (GFP-LC3). In its autophagosome-associated form (LC3-II), GFP-LC3 appears as distinct puncta. Numerous studies have used this technique to confirm GX15-070-induced autophagy. In differentiated thyroid cancer cells and head and neck squamous cell carcinoma cells, GX15-070 treatment caused a remarkable increase in GFP-LC3-positive autophagic puncta. Similar results were observed in iPSC-derived neurons, where GX15-070 induced a significant increase in LC3 puncta, confirming its autophagy-inducing effect. This relocalization of GFP-LC3 from a diffuse cytoplasmic pattern to distinct punctate dots serves as a reliable indicator of autophagosome formation.

Interactive Table: Microscopic Analysis of GX15-070-Induced Autophagy

| Cell Line Type | Technique | Observation | Reference |

| Pancreatic Cancer | TEM | Increased number of autophagosomes | |

| Breast Cancer | TEM, Confocal | Accumulation of autophagic vacuoles, LC3 lipidation | |

| Thyroid Carcinoma | TEM | Formation of vacuoles, mitochondrial swelling | |

| Leukemia | TEM | Formation of double-membraned vesicles | |

| Differentiated Thyroid Cancer | Confocal | Remarkable increase in GFP-LC3 puncta | |

| iPSC-Derived Neurons | Confocal | Significant increase in LC3 puncta | |

| Multiple Myeloma | Confocal | Induction of GFP-LC3 puncta |

Gene Expression Profiling and RNA Analysis (e.g., Gene-Expression Arrays)

Gene expression profiling provides a broad overview of the transcriptional changes that occur in cells following treatment with GX15-070. This approach helps to identify the pathways and biological processes affected by the compound.

In melanoma cells, Taqman Low Density Array (TLDA) technology was used to analyze changes in the expression of genes related to metastasis after treatment with GX15-070. This analysis revealed a significant decrease in the expression of proteins associated with metastasis, such as twist-1, vimentin, and MMP-1.

In multiple myeloma, gene expression profiling has been used to correlate sensitivity to GX15-070 with the expression levels of Bcl-2 family members. For instance, sensitivity was found to correlate with the absence or near absence of Bcl-xL expression. While direct, large-scale gene-expression array studies focusing solely on GX15-070 are not extensively detailed in the provided context, the use of such techniques is implied in studies aiming to understand the broader mechanistic impacts of the drug and resistance mechanisms. The analysis of specific gene products at the protein level via Western blot is more commonly reported, providing targeted insights into the pathways modulated by GX15-070.

Biophysical and Computational Chemistry Techniques

Biophysical and computational methods provide valuable insights into the direct interaction between GX15-070 and its target proteins at a molecular level.

Computational Docking and Molecular Dynamics: Computational docking algorithms are used to predict the binding mode of small molecules like GX15-070 to their protein targets. In silico docking studies predicted that obatoclax occupies a hydrophobic pocket within the BH3 binding groove of Bcl-2 family proteins. This binding site is distinct from that of other BH3 mimetics like ABT-737. Molecular dynamics simulations have further explored the stability of this interaction. One study predicted that obatoclax binds at the p1 and p2 binding sites of Mcl-1, with the binding mode remaining stable during the simulation as the protein wrapped around the molecule. These computational models suggest that obatoclax can inhibit multiple anti-apoptotic proteins because it utilizes a narrow groove present in all of them.

Other computational studies have used GX15-070 (obatoclax) as a reference inhibitor in virtual screening efforts to identify new potential inhibitors of Bcl-2 from natural product databases. Molecular docking studies have also been performed to investigate the interaction of obatoclax with various proteins involved in neurodegenerative diseases, showing favorable binding affinities.

Biophysical Assays: While detailed biophysical characterization like NMR is hampered by the insolubility of GX15-070, studies using reconstituted proteoliposomes have provided direct evidence of its activity. Research has shown that GX15-070 is a direct and potent antagonist of membrane-bound Mcl-1. In this lipid bilayer system, obatoclax was able to overcome Mcl-1's ability to restrain the activation of Bak, demonstrating its function at the membrane where these protein interactions naturally occur.

Interactive Table: Biophysical and Computational Findings for GX15-070

| Technique | Target Protein | Key Finding | Reference |

| In Silico Docking | BCL-2 | Occupies a hydrophobic pocket in the BH3 binding groove | |

| Molecular Dynamics | Mcl-1 | Binds stably at p1 and p2 binding sites | |

| Virtual Screening | BCL-2 | Used as a reference inhibitor to find new compounds | |

| Proteoliposome Assay | Mcl-1 (membrane-bound) | Acts as a direct and potent antagonist of Mcl-1 | |

| Molecular Docking | UPR Proteins | Favorable binding affinity to several UPR proteins |

Ligand-Target Binding Affinity Determination in Cell-Free Assays

The initial characterization of a potential therapeutic agent like GX15-070 often begins with cell-free assays to determine its binding affinity for its intended molecular targets. GX15-070 is recognized as a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. aacrjournals.orgresearchgate.net These proteins are crucial regulators of the intrinsic apoptotic pathway and are frequently overexpressed in various cancers, contributing to therapeutic resistance.

To quantify the interaction between GX15-070 and Bcl-2 family members, researchers have employed various cell-free assay formats. One common technique is the fluorescence polarization assay. This method measures the change in the polarization of fluorescently labeled BH3 peptides upon their displacement from the BH3-binding groove of Bcl-2 family proteins by a competing ligand, such as GX15-070. Studies have confirmed that obatoclax inhibits the interaction of a BH3 peptide with multiple anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, A1, and Bcl-b, with Ki values in the low micromolar range. pnas.org

Another key cell-free approach involves assessing the ability of GX15-070 to disrupt the interaction between specific Bcl-2 family members, such as Mcl-1 and the pro-apoptotic protein Bak. In these assays, isolated mitochondria or cell lysates are used to study the protein-protein interactions. For instance, co-immunoprecipitation experiments on lysates from cells treated with GX15-070 have demonstrated its ability to inhibit the binding of Bak to Mcl-1. aacrjournals.org These cell-free binding assays are fundamental in establishing the direct molecular targets of GX15-070 and provide a quantitative measure of its potency as a Bcl-2 family inhibitor.

| Target Protein | Assay Type | Reported Ki (µM) | Reference |

| Bcl-2 | Cell-free assay | 0.22 | oncotarget.com |

| Bcl-2, Bcl-xL, Mcl-1, Bcl-w, A1, Bcl-b | Fluorescence Polarization Assay | ≈ 1–7 | pnas.org |

Computational Modeling and Docking Studies (e.g., Density Functional Theory, SIE Scoring Function)

Computational modeling and docking studies have played a pivotal role in understanding the molecular interactions between GX15-070 and its targets at an atomic level. These in silico approaches complement experimental data by providing structural insights and predictive binding affinities.

One of the key computational tools used in GX15-070 research is the SIE (Solvation and Interaction Energy) scoring function . pnas.org This function is utilized to calculate the predicted binding affinity (Ki) of small molecules to their protein targets. For GX15-070, the SIE scoring function was used to predict its binding affinity for the cytosolic structure of Bcl-2. pnas.org The reliability of this calculation was validated by comparing the predicted binding affinities of a set of 12 small molecules with their experimentally measured affinities for Bcl-2, which showed a high correlation. pnas.org The results from these calculations suggested that obatoclax binds to the cytosolic form of Bcl-2 with a calculated Ki of approximately 220 nM. pnas.org In silico docking algorithms have predicted that obatoclax occupies a hydrophobic pocket at one end of the BH3 binding groove of Bcl-2. pnas.org This predicted orientation provides a structural basis for its inhibitory activity.

Density Functional Theory (DFT) calculations have also been employed to investigate the properties of prodiginine compounds, the class to which GX15-070 belongs. aacrjournals.org DFT studies are particularly useful for understanding the electronic structure and reactivity of molecules. In the context of GX15-070 and its analogues, DFT has been used to study their anion-binding properties. aacrjournals.org These calculations help to elucidate how these compounds interact with anions like chloride and bicarbonate, which is relevant to their proposed mechanism of action as anion transporters. aacrjournals.org

Spectroscopic Methods for Anion Binding and Transmembrane Transport Studies (e.g., 13C NMR, Chloride-Selective Electrode Technique)

Beyond its role as a Bcl-2 inhibitor, research has unveiled another facet of GX15-070's mechanism of action: its ability to function as an anion transporter. Spectroscopic methods have been instrumental in characterizing this property.

¹³C NMR spectroscopy has been utilized to study the anion-binding properties of GX15-070 and its analogues in solution. aacrjournals.org This technique can provide detailed information about the structural changes that occur in the molecule upon binding to an anion, confirming the interaction and identifying the binding sites.

The chloride-selective electrode technique is a powerful method used to assay the transmembrane transport of anions, such as chloride, across lipid bilayers. aacrjournals.org In these experiments, model phospholipid liposomes are loaded with a chloride solution, and the efflux of chloride upon the addition of GX15-070 is monitored using a chloride-selective electrode. aacrjournals.orgoncotarget.com These studies have demonstrated that GX15-070 is an efficient anion exchanger, promoting the transport of chloride, bicarbonate, and nitrate (B79036) across lipid membranes at very low concentrations. aacrjournals.org This ionophoric activity is believed to contribute to the compound's cytotoxicity by disrupting cellular pH gradients. aacrjournals.org

Preclinical In Vivo Model Systems

To evaluate the therapeutic potential and understand the in vivo mechanisms of action of GX15-070, various preclinical animal models have been employed. These models are crucial for assessing anti-tumor efficacy, studying disease progression, and investigating the compound's effects in a complex biological system.

Xenograft Models for Tumor Growth Inhibition Studies

Xenograft models, which involve the transplantation of human tumor cells into immunocompromised mice, are a standard tool in preclinical cancer research. Numerous studies have utilized xenograft models to demonstrate the anti-tumor activity of GX15-070 as a single agent and in combination with other therapies.

For instance, GX15-070 has shown single-agent anti-tumor effects in SCID mice bearing solid tumors derived from human cervical carcinoma (C33A), colon carcinoma, and prostate carcinoma cell lines. pnas.orgpnas.org In a xenograft model of oral squamous cell carcinoma using SCC029B cells, GX15-070 significantly reduced mean tumor volume in a dose-dependent manner. nih.gov Similarly, in a heterotopic murine xenograft model of glioblastoma using U251 cells, a combination treatment of GX15-070 with another BH3-mimetic, ABT263, resulted in a significant reduction in tumor size compared to single-agent treatments. These studies typically involve subcutaneous implantation of tumor cells, followed by systemic administration of the drug and regular monitoring of tumor volume.

| Tumor Type | Cell Line | Mouse Model | Outcome | Reference |

| Cervical Carcinoma | C33A | SCID mice | Antitumor activity | pnas.orgpnas.org |

| Oral Squamous Cell Carcinoma | SCC029B | BALB/c nude mice | Reduced tumor volume | nih.gov |

| Glioblastoma | U251 | SCID SHO mice | Reduced tumor size (in combination) | |

| Neuroblastoma | SK-N-DZ | NOD/LtSz-scid/IL-2Rgamma null mice | Decreased tumor growth |

Genetically Engineered Mouse Models for Mechanistic Investigations of Disease Progression

Genetically engineered mouse models (GEMMs) offer a more physiologically relevant system for studying cancer development and therapy response as tumors arise de novo in an immunocompetent host. While direct mechanistic studies of GX15-070 in GEMMs are not extensively reported, research on other Bcl-2 family inhibitors in these models provides a framework for understanding how GX15-070 might be investigated.

Orthotopic and Metastasis Models for Disease Progression and Antimetastatic Efficacy Analysis

To more accurately recapitulate human disease, particularly tumor invasion and metastasis, orthotopic and metastasis models are employed. Orthotopic models involve implanting tumor cells into the corresponding organ of origin in the animal, while metastasis models are designed to study the dissemination of cancer cells to distant sites.

A syngeneic rat orthotopic model of cholangiocarcinoma has been used to evaluate the in vivo efficacy of GX15-070. In this model, treatment with obatoclax led to a significant increase in apoptosis within the tumors, a decrease in tumor size, and improved survival. Similarly, in a study on neuroblastoma, orthotopic injections of SK-N-DZ cells into the adrenal glands of mice were used to demonstrate that GX15-070, particularly in combination with an autophagy inhibitor, significantly decreased tumor growth and the number of distant metastases.

The antimetastatic properties of GX15-070 have also been investigated in a melanoma-induced lung metastasis model. In this in vivo model, treatment with obatoclax resulted in significant differences in the number of lung tumors, identifying its potential to inhibit metastatic spread. Furthermore, in a model of brain metastasis, post-surgical treatment with obatoclax provided a survival benefit by preventing relapse, suggesting its utility in targeting residual, co-opting cancer cells. pnas.org These advanced in vivo models are critical for evaluating the full therapeutic potential of GX15-070 against not just the primary tumor, but also against the life-threatening process of metastasis.

Q & A

Advanced Research Question

Mechanistic Validation : Pre-treat cells with GX15-070 (e.g., 100 nM for 24 hrs) to induce autophagy, then add CQ (10–20 µM) to block lysosomal degradation .

Synergy Quantification : Use the Chou-Talalay method (CompuSyn) to calculate CI values. A CI < 1 indicates synergy .

Downstream Analysis : Assess Bcl-2 family protein modulation (Bcl-2, Mcl-1, Bcl-xL) via western blotting, as their downregulation drives synergistic apoptosis .

Control Experiments : Include single-agent and vehicle-treated groups to isolate combination effects.

How can contradictions in apoptosis induction between single-agent and combination studies involving GX15-070 be resolved?

Advanced Research Question

GX15-070 alone may induce minimal apoptosis due to compensatory autophagy, which protects cells . To resolve contradictions:

Autophagy Inhibition : Co-treat with CQ or siRNA against autophagy genes (e.g., ATG5/7) to unmask apoptosis.

Time-Course Analysis : Monitor apoptosis at multiple timepoints (24–72 hrs) to capture delayed effects.

Pathway Crosstalk : Use inhibitors of parallel survival pathways (e.g., PI3K/AKT) to identify resistance mechanisms .

Data Normalization : Express apoptosis as a fold-change relative to baseline autophagy levels (measured via LC3B-II/LC3B-I ratio) .

What are the best practices for preparing and storing GX15-070 hydrochloride stock solutions to ensure experimental reproducibility?

Basic Research Question

Solubility : Dissolve GX15-070 in DMSO or DMF at 0.125–0.25 mg/mL, as higher concentrations may precipitate .

Storage : Aliquot and store at -20°C in inert gas-purged vials; avoid freeze-thaw cycles. Stability exceeds two years under these conditions .

Aqueous Use : Dilute stock solutions in culture media immediately before use, ensuring residual organic solvent ≤ 0.1% to avoid cytotoxicity .

Validation : Confirm bioactivity via positive controls (e.g., apoptosis induction in Bcl-2-overexpressing cell lines) .

How does GX15-070 induce cell death in Bax/Bak-deficient models, and what methods validate this mechanism?

Advanced Research Question

In Bax/Bak-deficient cells, GX15-070 triggers autophagy-dependent death via ER stress and ROS overproduction . Experimental validation includes:

Genetic Knockouts : Use CRISPR-edited Bax/Bak-/- cell lines (e.g., HCT116) to isolate autophagy-specific effects.

ROS Detection : Measure ROS levels with DCFDA staining and suppress with NAC to confirm ROS-mediated death .

ER Stress Markers : Monitor CHOP, GRP78, and PERK phosphorylation via western blotting.

Inhibitor Studies : Combine GX15-070 with autophagy inhibitors (e.g., 3-MA) or ER stress blockers (e.g., salubrinal) to rescue viability .

What in vivo models and immune profiling techniques are appropriate for studying GX15-070 combined with immune-modulating therapies?

Advanced Research Question

Orthotopic Models : Use immunocompetent mice with syngeneic tumors (e.g., Panc02 pancreatic tumors) to assess CD8+ T cell and Treg dynamics .

Sequential Dosing : Administer GX15-070 after cancer vaccines (e.g., rV/F-CEA/TRICOM) to avoid early T cell apoptosis .

Immune Profiling : Flow cytometry for intratumoral CD8+:Treg ratios and cytokine analysis (IFN-γ, IL-10) to quantify immune activation .

Survival Endpoints : Compare tumor volume and metastasis rates between monotherapy and combination cohorts.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.